

physical and chemical properties of 4-Fluorobenzaldehyde-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluorobenzaldehyde-2,3,5,6-D4

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An In-depth Technical Guide to 4-Fluorobenzaldehyde-d4

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Fluorobenzaldehyde-d4 (specifically, **4-Fluorobenzaldehyde-2,3,5,6-d4**). Deuterium-labeled compounds such as 4-Fluorobenzaldehyde-d4 are crucial in drug development and metabolic research, serving as internal standards for quantitative analysis and as tools to study pharmacokinetic profiles.^{[1][2]} This document details its properties, experimental protocols for its synthesis and analysis, and its key applications, presenting data in a clear and accessible format for researchers and professionals in the chemical and pharmaceutical industries.

Core Physical and Chemical Properties

4-Fluorobenzaldehyde-d4 is the deuterated form of 4-Fluorobenzaldehyde, where the four hydrogen atoms on the benzene ring are replaced with deuterium.^[1] This isotopic substitution is key to its applications in analytical and metabolic studies.^[2]

Table 1: Physical and Chemical Properties of 4-Fluorobenzaldehyde-d4 and its Non-Deuterated Analog

Property	4-Fluorobenzaldehyde-d4	4-Fluorobenzaldehyde
Molecular Formula	C ₇ HD ₄ FO[1]	C ₇ H ₅ FO[3][4][5]
Molecular Weight	128.14 g/mol [1]	124.11 g/mol [3][4][6]
CAS Number	93111-27-4[1]	459-57-4[3][4]
Appearance	Colorless to light yellow liquid[1]	Clear, colorless to very slight yellow liquid[7][8][9]
Melting Point	Not specified, expected to be similar to analog	-10 °C[3][6][9][10][11][12]
Boiling Point	Not specified, expected to be similar to analog	~181 °C at 758-760 mmHg[3][6][9][12]
Density	Not specified, expected to be similar to analog	~1.15 - 1.16 g/mL at 20-25 °C[6][9][10]
Flash Point	Not specified, expected to be similar to analog	62 °C (143.6 °F) - closed cup[6][12]
Solubility	DMSO: 100 mg/mL (780.40 mM)[1]	Slightly soluble in water; miscible with ethanol, ether, acetone, benzene[4][7]
Storage	Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[1]	Store in a cool, dry, well-ventilated area away from incompatible substances[7][11]

Spectroscopic Data and Analysis

The isotopic labeling of 4-Fluorobenzaldehyde-d4 significantly alters its spectroscopic profile, which is fundamental for its identification and quantification.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the molecular weight and isotopic enrichment of 4-Fluorobenzaldehyde-d4. The increased mass from deuterium incorporation

allows for clear differentiation from the unlabeled compound.[2]

- Expected Exact Mass: The theoretical exact mass of 4-Fluorobenzaldehyde-d4 is approximately 128.0576 Da.[2]
- Unlabeled Analog Exact Mass: The monoisotopic mass of non-deuterated 4-Fluorobenzaldehyde is approximately 124.0324 Da.[2][13]
- Significance: High-resolution mass spectrometry (HRMS) can confirm the presence and number of deuterium atoms with high precision, which is critical for ensuring the isotopic purity of the sample.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. Deuterium labeling is used to simplify complex proton NMR spectra.[2]

- ^1H NMR: In the ^1H NMR spectrum of 4-Fluorobenzaldehyde-d4, the signals corresponding to the aromatic protons (normally seen in the unlabeled compound around 7.2-7.9 ppm) would be absent or significantly reduced.[14] The only prominent signal would be from the aldehyde proton.
- ^{13}C NMR: The ^{13}C NMR spectrum of the unlabeled compound shows characteristic peaks at approximately 190.5 ppm (C=O), 166.5 ppm (C-F), and between 116-133 ppm for the other aromatic carbons.[14]
- ^{19}F NMR: ^{19}F NMR is highly sensitive for fluorine-containing compounds. For the unlabeled 4-Fluorobenzaldehyde, a chemical shift is observed at approximately -102.4 ppm in CDCl_3 . [2][14] The coupling patterns in the deuterated version would be influenced by the adjacent deuterium atoms.[2]

Experimental Protocols and Methodologies

Synthesis of 4-Fluorobenzaldehyde

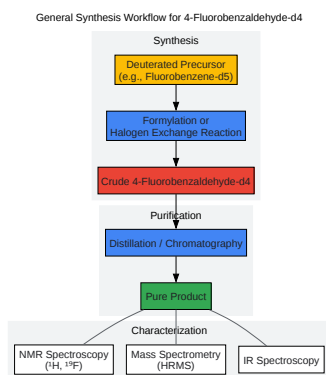
While specific synthesis routes for the deuterated version are often proprietary, they are typically adapted from established methods for the unlabeled compound. Common methods include halogen exchange and formylation reactions.

Protocol: Halogen Exchange Synthesis of 4-Fluorobenzaldehyde

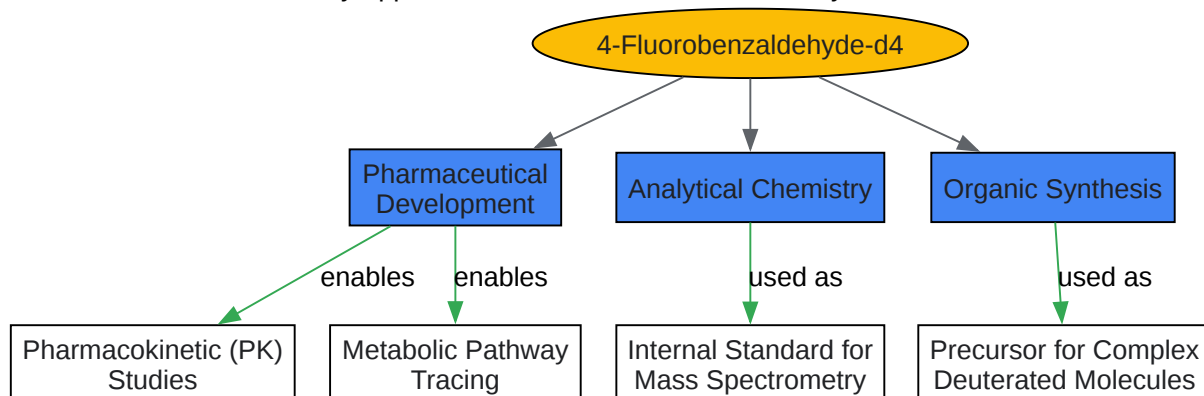
This protocol is based on the synthesis of the non-deuterated analog and illustrates a common synthetic strategy.[\[15\]](#)[\[16\]](#)

- **Reaction Setup:** In a 50-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine 4-chlorobenzaldehyde (7.0 g), spray-dried potassium fluoride (4.4 g), tetraphenylphosphonium bromide (2.1 g), and 18-crown-6 (1.3 g).[\[15\]](#)
- **Heating:** Immerse the flask in an oil bath preheated to 230°C and stir the mixture vigorously for 4.5 hours.[\[15\]](#)
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and dilute it with 50 mL of dichloromethane.[\[15\]](#)
- **Purification:** Filter the mixture. Remove the dichloromethane from the filtrate by evaporation. Distill the resulting residue to collect the 4-fluorobenzaldehyde product.[\[15\]](#)

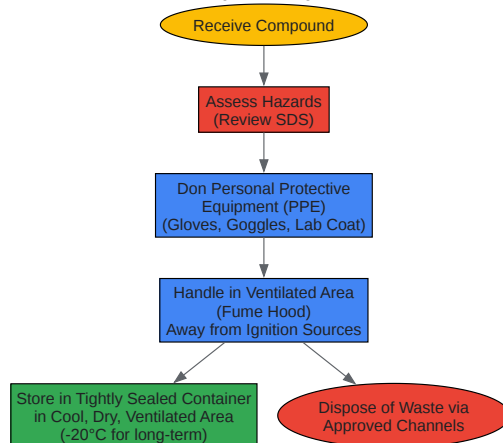
Note: For the synthesis of the d4 analog, a deuterated starting material would be required.



Key Application Areas of 4-Fluorobenzaldehyde-d4



Safe Handling and Storage Workflow



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- To cite this document: BenchChem. [physical and chemical properties of 4-Fluorobenzaldehyde-d₄]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562760#physical-and-chemical-properties-of-4-fluorobenzaldehyde-d4]

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